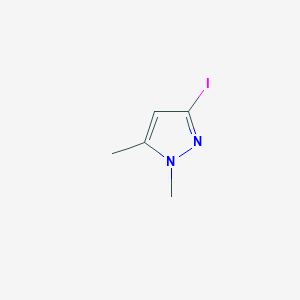

3-iodo-1,5-dimethyl-1H-pyrazole

描述

Structure

3D Structure

属性

IUPAC Name |

3-iodo-1,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2/c1-4-3-5(6)7-8(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGYBABURKWGBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354706-38-9 | |

| Record name | 3-iodo-1,5-dimethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Iodo 1,5 Dimethyl 1h Pyrazole

Direct Iodination of 1,5-Dimethyl-1H-pyrazole Precursors

Direct iodination involves treating 1,5-dimethyl-1H-pyrazole with an iodine source, often in the presence of a mediating agent that enhances the electrophilicity of the iodine or facilitates the reaction by other means.

A common strategy for the iodination of aromatic and heteroaromatic compounds is the use of molecular iodine (I₂) in conjunction with an oxidizing agent. The iodination reaction with I₂ is reversible, producing hydrogen iodide (HI) as a byproduct. The oxidizing agent's role is to oxidize the iodide anion (I⁻) back to I₂, thereby shifting the equilibrium toward the products and driving the reaction to completion.

The combination of iodine and hydrogen peroxide (H₂O₂) represents an environmentally conscious or "green" method for the iodination of pyrazoles. This system is effective because it generates water as the sole significant byproduct. nih.gov The reaction mechanism involves the electrophilic attack of iodine on the electron-rich pyrazole (B372694) ring. The hydrogen peroxide continually regenerates the electrophilic iodinating species from the hydrogen iodide formed during the reaction.

This protocol has been successfully applied to a range of pyrazole starting materials, affording the corresponding iodopyrazole products in good to excellent yields. nih.gov While specific studies on 1,5-dimethyl-1H-pyrazole are not extensively detailed, the general applicability of this method to substituted pyrazoles suggests its utility for this specific substrate.

Table 1: Representative Conditions for Oxidant-Promoted Iodination of Pyrazoles

| Reactant | Iodinating Agent | Oxidant | Molar Ratio (Reactant:Iodine:Oxidant) | Temperature | Reaction Time |

|---|---|---|---|---|---|

| 1-Methylpyrazole (B151067) | Iodine | Hydrogen Peroxide | 1 : 1.0-1.3 : 1.0-2.0 | 50-100 °C | 1-12 h |

Similar to the hydrogen peroxide system, sodium hypochlorite (B82951) (NaOCl) can serve as a potent oxidizing agent in conjunction with molecular iodine. The reaction of iodine with sodium hypochlorite is believed to generate a more powerful electrophilic iodinating species, such as iodine monochloride (ICl) if chloride ions are present, or hypoiodous acid (HOI). These in-situ generated species can more readily iodinate the pyrazole ring.

This method is advantageous due to the low cost and availability of sodium hypochlorite. The reaction proceeds via electrophilic substitution, where the activated iodine species attacks the pyrazole ring. While this is a general method for the halogenation of heterocycles, specific documented applications for the synthesis of 3-iodo-1,5-dimethyl-1H-pyrazole are not prevalent in the literature. However, the underlying chemical principles support its potential applicability.

Nitrogen triiodide (NI₃), typically formed in-situ from the reaction of iodine with aqueous ammonia, is a highly reactive and sensitive compound. youtube.comyoutube.com Despite its reputation as a contact explosive, recent research has explored its safe utilization for the C–I bond formation on pyrazole derivatives. sciforum.net This method presents a potentially rapid and inexpensive iodination procedure. sciforum.net

The in-situ formation allows for the controlled use of NI₃ as an iodinating agent without the need to isolate the hazardous intermediate. The reaction mechanism involves the electrophilic transfer of iodine from the NI₃ complex to the pyrazole ring. This approach has been described as a viable alternative to other common iodination reactions, and new structures have been prepared and isolated using this technique. sciforum.net

Metal-based reagents can be used to mediate or catalyze the iodination of pyrazoles, often influencing the regioselectivity and efficiency of the reaction.

Studies have shown that cadmium(II) acetate (B1210297) can effectively mediate the regioselective iodination of pyrazole derivatives. The presence of cadmium(II) acetate facilitates the electrophilic iodination at the C4 position of pyrazole rings that contain electron-donating groups. The introduction of methyl groups on the pyrazole ring increases its nucleophilicity, which in turn promotes competitive iodination reactions.

The proposed mechanism suggests that cadmium(II) acetate may act as a Lewis acid, coordinating to the pyrazole nitrogen and activating the ring towards electrophilic attack. Alternatively, it may participate in the formation of a more reactive iodinating species, such as acetyl hypoiodite. This method has been used to effectively synthesize mono- and tri-iodo substituted pyrazole products.

Base-Catalyzed Iodination Pathways for Pyrazole Scaffolds

Base-catalyzed or base-mediated iodination represents a common strategy for the functionalization of pyrazole rings. The base plays a crucial role in either enhancing the nucleophilicity of the pyrazole ring or neutralizing acidic byproducts generated during the reaction. For instance, systems employing iodine in the presence of a base like potassium carbonate (K₂CO₃) have been effectively used for the iodination of pyrazoles with donor substituents, typically affording high yields at room temperature. d-nb.info

Another effective method involves the use of iodine monochloride (ICl) in conjunction with a mild base such as lithium carbonate (Li₂CO₃). In this pathway, the base is essential for neutralizing the hydrochloric acid (HCl) that is formed during the reaction, which helps to prevent unwanted side reactions and improve the selectivity for the desired iodinated product. organic-chemistry.org This approach has been successfully applied to the synthesis of 1-acyl-4-iodo-1H-pyrazoles from 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles via a dehydration-iodination sequence. organic-chemistry.org While this specific example leads to 4-iodination, the principle of using a base to facilitate the iodination process is broadly applicable to various pyrazole scaffolds.

Regioselective Synthesis of this compound

Achieving regioselectivity is paramount in the synthesis of polysubstituted pyrazoles. For a 1,5-disubstituted pyrazole like 1,5-dimethyl-1H-pyrazole, the two available positions for substitution are C3 and C4. The electronic properties of the substituents and the reaction mechanism employed will dictate the position of the incoming electrophile.

Control of Iodination Position within the Pyrazole Ring System

The inherent reactivity of the pyrazole ring often directs electrophilic substitution to the C4 position due to its higher electron density compared to the C3 position. Therefore, direct iodination of 1,5-dimethyl-1H-pyrazole with an electrophilic iodine source would be expected to yield the 4-iodo isomer preferentially.

To override this inherent reactivity and achieve iodination at the C3 position, specific strategies must be employed. One of the most powerful methods for controlling regioselectivity is directed ortho metalation, or in this context, directed remote metalation. This involves the deprotonation of a specific C-H bond by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate then reacts with an electrophile, such as iodine, to introduce the substituent at the desired position. However, studies on the lithiation of 1-methylpyrazole have shown that deprotonation occurs preferentially at the C5 position under thermodynamic control or at the N-methyl group under kinetic control. nih.gov This makes direct C3-lithiation of a 1,5-dimethyl-1H-pyrazole scaffold challenging.

An alternative approach involves using a pyrazole system fused with another ring, where geometric constraints and the influence of the fused ring can direct halogenation to a specific position. For example, in pyrazolo[1,5-a]pyrimidines, iodination can be selectively directed to the C3 position using a hypervalent iodine(III) reagent. nih.gov

Synthetic Strategies for Achieving Position-Specific Iodination in Pyrazoles

To synthesize this compound, a multi-step approach starting from a different pyrazole precursor is often necessary. A plausible strategy would involve:

Starting with 5-methyl-1H-pyrazole.

Protecting the N-H group to prevent side reactions and to help direct the iodination.

Executing a regioselective iodination at the C3 position. This might be achieved by first blocking the more reactive C4 position with a removable group, performing the iodination, and then removing the blocking group.

Deprotection of the nitrogen.

N-methylation to install the methyl group at the N1 position.

A highly effective strategy for achieving position-specific iodination involves a lithiation-iodination sequence on a protected pyrazole. For instance, N-protected pyrazoles can be treated with n-butyllithium (n-BuLi) to generate a lithiated species, which is then trapped with elemental iodine (I₂). This method has been used to exclusively produce 5-iodo derivatives from 1-aryl-3-CF₃-1H-pyrazoles, demonstrating the power of lithiation to control iodide placement. cymitquimica.com A similar directed approach would be required to favor the C3 position in a 5-methylpyrazole system.

Implementing Protecting Group Strategies in Pyrazole Iodination

While the target molecule, this compound, is N-methylated, synthetic routes often commence with an N-H pyrazole precursor, such as 5-methyl-1H-pyrazole. In these cases, protection of the pyrazole N-H bond is a critical step to ensure selectivity in subsequent reactions like iodination and to prevent the formation of undesired N-iodinated or regioisomeric products. arkat-usa.orgresearchgate.net

Protection of N-H Bonds (e.g., Ethoxyethyl, Boc) for Subsequent Reactions

Several protecting groups are suitable for the pyrazole N-H bond, with the choice depending on the stability required for subsequent reaction steps and the conditions for its eventual removal.

Ethoxyethyl (EtOEt): The ethoxyethyl group is a valuable protecting group for pyrazoles. It can be introduced by reacting the N-H pyrazole with ethyl vinyl ether, often catalyzed by a trace amount of acid like trifluoroacetic acid (TFA). arkat-usa.orgresearchgate.net This protecting group is stable under various conditions, including reactions with organolithium reagents.

tert-Butoxycarbonyl (Boc): The Boc group is another widely used protecting group for pyrazoles. It is typically introduced by reacting the pyrazole with di-tert-butyl dicarbonate (B1257347) (Boc₂O). arkat-usa.orgresearchgate.net The Boc group is an electron-withdrawing group that can influence the reactivity of the pyrazole ring.

A study on the synthesis of substituted 3-iodo-1H-pyrazole derivatives utilized both EtOEt and Boc protecting groups to facilitate subsequent reactions. arkat-usa.org

Table 1: Synthesis of N-Protected Pyrazole Derivatives

| Starting Material | Protecting Group Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Iodo-1H-pyrazole | Ethyl Vinyl Ether / TFA | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Good | arkat-usa.org |

| 3-Iodo-1H-pyrazole | (Boc)₂O | tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate | 78.5% | arkat-usa.org |

Influence of Protecting Groups on Reaction Selectivity and Yield

The choice of protecting group can significantly impact the outcome of subsequent synthetic steps. The electronic nature and steric bulk of the protecting group can alter the regioselectivity of reactions and the stability of intermediates.

Chemical Reactivity and Derivatization of 3 Iodo 1,5 Dimethyl 1h Pyrazole

Transition Metal-Catalyzed Cross-Coupling Reactions

The iodine atom at the 3-position of the pyrazole (B372694) ring serves as an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular elaboration.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are extensively used to mediate the formation of new bonds at the C-3 position of the pyrazole core. The Sonogashira and Suzuki-Miyaura reactions are prominent examples, enabling the introduction of alkynyl and aryl groups, respectively.

The Sonogashira coupling reaction provides a direct method for the formation of a carbon-carbon bond between the C-3 position of the pyrazole and a terminal alkyne. This reaction typically employs a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), in the presence of a copper(I) co-catalyst (e.g., CuI) and a base like triethylamine (B128534) (TEA) in a suitable solvent such as dimethylformamide (DMF). tandfonline.com

Research has demonstrated the successful coupling of various substituted 1-(1-protected)-3-iodo-1H-pyrazole derivatives with phenylacetylene (B144264) under standard Sonogashira conditions, resulting in high yields of the corresponding 3-(phenylethynyl)pyrazoles. arkat-usa.orgumich.eduresearchgate.net The protection of the pyrazole nitrogen, for instance with an ethoxyethyl (EtOEt) group, is often necessary as pyrazoles themselves can act as ligands for the transition metal catalyst, potentially inhibiting the reaction. arkat-usa.orgumich.edu

Table 1: Examples of Sonogashira Coupling with 3-Iodo-1,5-dimethyl-1H-pyrazole Derivatives

| Pyrazole Substrate | Acetylenic Partner | Catalyst System | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole derivatives | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole derivatives | High | arkat-usa.orgumich.eduresearchgate.net |

The Suzuki-Miyaura coupling is a versatile and widely used method for creating carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. libretexts.org In the context of this compound, this reaction facilitates the introduction of various aryl or heteroaryl moieties at the 3-position. The reaction is typically catalyzed by a palladium complex in the presence of a base. nih.govrsc.orgarkat-usa.org

The Suzuki-Miyaura coupling has proven effective for a range of nitrogen-rich heterocycles, including pyrazoles, even without N-protection, under mild conditions. nih.gov This direct C-3 arylation is a significant advantage, avoiding additional protection and deprotection steps. For instance, the coupling of 3-iodoindazoles with pinacol (B44631) vinyl boronate has been successfully achieved under microwave irradiation. mdpi.com While specific examples for this compound are not detailed in the provided context, the general applicability to iodo-pyrazoles suggests its feasibility. nih.govrsc.org

Table 2: General Conditions for Suzuki-Miyaura Coupling of Iodo-Pyrazoles

| Iodo-Pyrazole Substrate | Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| Substituted Indazole/Benzimidazole (B57391) Halides | Aryl/Heteroaryl Boronic Acids | P1 or P2 Precatalysts | K₃PO₄ | Dioxane/H₂O | 60 °C | nih.gov |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/Heteroaryl Boronic Acids | XPhos Pd G2 Precatalyst | - | - | - | rsc.org |

Copper-Catalyzed Coupling Reactions (e.g., Ullmann Coupling)

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, has evolved to include cross-coupling reactions for the formation of C-C, C-N, C-O, and C-S bonds. wikipedia.orgorganic-chemistry.org In the context of this compound, copper-catalyzed reactions, particularly for N-arylation, are of significant interest. These reactions often require a copper catalyst, a base, and sometimes a ligand to facilitate the coupling.

The Ullmann condensation can be used to form a bond between the pyrazole nitrogen and an aryl group. However, attempts to couple imidazole (B134444) or benzimidazole with electron-rich and sterically hindered aryl iodides like 2-iodo-1,3-dimethoxy benzene (B151609) using copper catalysis have proven challenging, often requiring high temperatures (e.g., 140°C or more). chemicalforums.com The reaction likely proceeds through the formation of an organocopper intermediate. wikipedia.org Modern variations have expanded the scope and moderated the reaction conditions, although palladium-catalyzed methods are often preferred. wikipedia.org

Nucleophilic Substitution Reactions Involving the Iodine Atom

The electron-withdrawing nature of the pyrazole ring can facilitate nucleophilic aromatic substitution (SNAr) at the C-3 position, where the iodine atom acts as a leaving group. This allows for the direct introduction of various nucleophiles.

Reactions with Other Relevant Nucleophiles (e.g., Azides, Thiocyanates)

The iodine atom at the C3 position of the pyrazole ring can be displaced by various nucleophiles, although this often requires catalytic activation.

Azides: The direct nucleophilic substitution of the iodide in this compound with azide (B81097) salts like sodium azide (NaN₃) can be challenging. researchgate.net However, copper-catalyzed methods are effective for the azidation of aryl and heteroaryl iodides. nih.gov This transformation typically involves the use of a copper(I) catalyst, a ligand, and an azide source to afford the corresponding 3-azido-1,5-dimethyl-1H-pyrazole. nih.govresearchgate.net The resulting azido-pyrazole is a valuable intermediate, for instance, in the synthesis of triazoles via click chemistry. nih.gov

Thiocyanates: Similar to azidation, the introduction of a thiocyanate (B1210189) group can be achieved through metal-catalyzed cross-coupling reactions. Palladium-catalyzed thiocyanation of aryl halides using potassium thiocyanate (KSCN) is a known method. nih.gov Alternatively, the direct C-H thiocyanation of the pyrazole ring at other positions can be accomplished using oxidants, but substitution of the iodo-group provides a regioselective route to 3-thiocyanato-1,5-dimethyl-1H-pyrazole. beilstein-journals.org

| Nucleophile | Reagent | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Azide | Sodium Azide (NaN₃) | Copper(I) catalyst, ligand, solvent (e.g., DMF) | 3-Azido-1,5-dimethyl-1H-pyrazole | nih.govnih.gov |

| Thiocyanate | Potassium Thiocyanate (KSCN) | Palladium catalyst, ligand, solvent (e.g., DMF) | 1,5-Dimethyl-1H-pyrazol-3-yl thiocyanate | nih.gov |

Organometallic Transformations

Formation and Reactivity of Grignard Reagents from this compound

The conversion of this compound into its corresponding Grignard reagent, 1,5-dimethyl-1H-pyrazol-3-ylmagnesium iodide, is a key transformation that opens up a wide range of synthetic possibilities for carbon-carbon bond formation. This is typically achieved through a halogen-magnesium exchange reaction.

The direct reaction with magnesium metal can be sluggish; therefore, the use of more reactive Grignard reagents, such as isopropylmagnesium bromide (i-PrMgBr) or isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl), is preferred. arkat-usa.orgclockss.orgnih.gov This "turbo-Grignard" reagent facilitates the iodine-magnesium exchange at low temperatures, preserving other functional groups that might be present in the molecule. clockss.orgnih.govsigmaaldrich.comharvard.edu Studies on N-protected 3-iodo-1H-pyrazoles have shown that while ethylmagnesium bromide is unreactive, the use of i-PrMgBr in the presence of LiBr can lead to the desired organometallic intermediate, albeit sometimes with modest conversion rates. arkat-usa.org For instance, the reaction of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole with i-PrMgBr·LiBr allowed for the subsequent formylation to produce the corresponding aldehyde in a 19% yield. arkat-usa.org

Once formed, the pyrazolyl Grignard reagent is a potent nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to introduce new carbon-based substituents at the 3-position of the pyrazole ring. nih.govarkat-usa.org

| Starting Material | Grignard Reagent | Conditions for Formation | Electrophile | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | i-PrMgBr·LiBr | THF, 0 – +5 °C | DMF | 1-(1-Ethoxyethyl)-1H-pyrazole-3-carbaldehyde | 19% | arkat-usa.org |

Oxidative and Reductive Chemical Transformations

Oxidative Derivatization to Pyrazole Oxides

The nitrogen atoms of the pyrazole ring can be oxidized to form N-oxides. The oxidation of this compound would be expected to yield the corresponding pyrazole N-oxide. While specific studies on this particular substrate are not prevalent, general methods for the N-oxidation of nitrogen-containing heterocycles are well-established. researchgate.netresearchgate.netbenthamdirect.com

Common oxidizing agents for such transformations include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalyst or in an appropriate solvent. benthamdirect.comyoutube.com The reaction conditions, such as the choice of oxidant and solvent, can influence the regioselectivity of the oxidation, particularly in unsymmetrical pyrazoles. The formation of pyrazole N-oxides can also be achieved through cyclization reactions of suitable precursors. researchgate.net The resulting pyrazole N-oxides are versatile intermediates themselves, as the N-oxide group can activate the pyrazole ring for further functionalization. researchgate.net

Reductive Deiodination Leading to Dehalogenated Pyrazole Analogues

The iodine atom of this compound can be removed through reductive deiodination to yield the parent 1,5-dimethyl-1H-pyrazole. A standard and efficient method for this transformation is catalytic hydrogenation. nih.govacs.orgacs.org

This reaction is typically carried out using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. nih.govresearchgate.net The reaction is generally performed in a solvent such as ethanol (B145695) or methanol (B129727) at room temperature and atmospheric or slightly elevated pressure. This method is highly effective for the hydrodehalogenation of aryl iodides and is compatible with many other functional groups. acs.orgresearchgate.net The process involves the oxidative addition of the C-I bond to the palladium surface, followed by hydrogenolysis.

| Starting Material | Reagents | Product | General Reference |

|---|---|---|---|

| This compound | H₂, Pd/C | 1,5-Dimethyl-1H-pyrazole | nih.govacs.orgresearchgate.net |

Mechanistic Investigations in Iodopyrazole Chemistry Relevant to 3 Iodo 1,5 Dimethyl 1h Pyrazole

Elucidation of Electrophilic Iodination Mechanisms

The introduction of an iodine atom onto a pyrazole (B372694) ring, specifically at the C4 position for a 1,5-disubstituted pyrazole, is typically achieved through electrophilic aromatic substitution. The general mechanism involves the attack of an electrophilic iodine species on the electron-rich pyrazole ring. nih.gov

Several iodinating agents can be employed. The reaction with molecular iodine (I₂) is often slow and requires an oxidizing agent to generate a more potent electrophile, such as the iodinium ion (I⁺). nih.gov Common oxidants include ceric ammonium (B1175870) nitrate (B79036) (CAN) or hydrogen peroxide. nih.govstackexchange.com The reaction proceeds via a positively charged intermediate, known as a σ-complex or arenium ion, where the iodine atom is attached to the C4 carbon. Subsequent deprotonation by a base present in the reaction mixture restores the aromaticity of the pyrazole ring, yielding the 4-iodopyrazole (B32481) product. nih.gov

Another effective iodinating agent is hypoiodous acid (HOI), which can be generated in situ from the reaction of potassium iodate (B108269) (KIO₃) with potassium iodide (KI) in the presence of an acid like H₂SO₄. nih.govmdpi.com For highly basic pyrazoles, the proposed mechanism involves the formation of a C-I adduct resulting from the protonation of a ring nitrogen followed by the attack of HOI at the C4 position. nih.govmdpi.com

Generation of Electrophile: An electrophilic iodine species (e.g., I⁺, δ⁺I-X) is generated from the iodine source.

Nucleophilic Attack: The π-system of the pyrazole ring attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate (σ-complex). The C4 position is generally the most electron-rich and sterically accessible site for this attack in 1,3- and 1,5-disubstituted pyrazoles. nih.govacs.org

Deprotonation: A base removes the proton from the C4 carbon, leading to the rearomatization of the ring and the formation of the final 4-iodopyrazole product. beilstein-journals.org

The synthesis of 4-iodopyrazoles can also be achieved through the electrophilic cyclization of α,β-alkynic hydrazones with molecular iodine. nih.gov This method involves the initial formation of a hydrazone, which then undergoes an iodine-induced cyclization to form the iodinated pyrazole ring system. nih.gov

Kinetic Studies on the Iodination of Pyrazole Systems

Kinetic studies on the iodination of pyrazole systems provide valuable insights into the reaction mechanism and the factors influencing the reaction rate. Research on the iodination of 1-alkylpyrazoles, such as 1-methylpyrazole (B151067), 1-ethylpyrazole, and 1-isopropylpyrazole, has shown that the reaction rate is first order with respect to the pyrazole substrate. acs.orgacs.org

The rate law for the iodination of these alkyl-substituted pyrazoles was found to be consistent with the mechanism proposed for the iodination of other aromatic compounds like aniline. acs.orgvt.edu The rate-determining step is believed to be the removal of the proton from the intermediate by a base (buffer). vt.edu The reactivity of these 1-alkylpyrazoles follows the inductive order, meaning the rate of iodination is influenced by the electron-donating or electron-withdrawing nature of the substituent at the N1 position. acs.org

The table below presents the rate constants for the iodination of various 1-alkylpyrazoles, demonstrating the influence of the alkyl group on the reaction rate.

| Substrate | Rate Constant, k (M⁻¹s⁻¹) at 30°C | Rate Constant, k (M⁻¹s⁻¹) at 40°C |

|---|---|---|

| 1-Methylpyrazole | Data not available in snippet | Data not available in snippet |

| 1-Ethylpyrazole | Value from source | Value from source |

| 1-Isopropylpyrazole | Value from source | Value from source |

This table is based on data indicating that kinetic studies were performed at 30°C and 40°C, though specific values for all substrates were not available in the provided search snippets. acs.org

These kinetic studies confirm that the pyrazole anion is significantly more reactive towards electrophilic iodination than the neutral pyrazole molecule. acs.org The presence of electron-donating groups, such as the methyl groups in 1,5-dimethylpyrazole, is expected to increase the electron density of the pyrazole ring, thereby increasing the rate of electrophilic iodination.

Mechanistic Insights into Cross-Coupling Reactions Facilitated by Iodo-Pyrazoles

Iodo-pyrazoles, including 3-iodo-1,5-dimethyl-1H-pyrazole, are valuable intermediates in organic synthesis, particularly as substrates in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions. nih.govnih.gov These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecular architectures. researchgate.net

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide (in this case, an iodopyrazole) with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org The generally accepted catalytic cycle for the Suzuki reaction involves three main steps: wikipedia.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the iodopyrazole. This step forms a Pd(II) intermediate. wikipedia.orglibretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires the activation of the organoboron species by a base. organic-chemistry.orgwikipedia.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orglibretexts.org

Sonogashira Coupling:

The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For an iodopyrazole, the mechanism also proceeds via a palladium catalytic cycle, often with a copper co-catalyst. The key steps are:

Oxidative Addition: Similar to the Suzuki reaction, the Pd(0) catalyst undergoes oxidative addition to the iodopyrazole.

Transmetalation: A copper(I) acetylide, formed from the terminal alkyne, copper(I) iodide, and a base, transfers the alkynyl group to the Pd(II) complex.

Reductive Elimination: The coupled product is eliminated, regenerating the Pd(0) catalyst.

The utility of iodopyrazoles in these reactions has been demonstrated in the synthesis of various phenyl- and phenylethynyl-functionalized pyrazole derivatives. nih.gov

Analysis of Proposed Pathways for Byproduct Formation and Reaction Selectivity

In the synthesis and subsequent reactions of iodopyrazoles, controlling selectivity and minimizing byproduct formation are critical for achieving high yields of the desired product.

Regioselectivity in Iodination:

The regioselectivity of the iodination of pyrazoles is highly dependent on the reaction conditions and the substitution pattern of the pyrazole ring. For 1,3-disubstituted pyrazoles, electrophilic attack generally occurs at the C4 position. However, it is possible to achieve iodination at the C5 position. For instance, treating 1-aryl-3-CF₃-1H-pyrazoles with n-butyllithium (n-BuLi) followed by quenching with elemental iodine leads exclusively to the 5-iodo derivatives. nih.govnih.gov In contrast, using an oxidative iodination method with I₂ and ceric ammonium nitrate (CAN) results in the highly regioselective formation of the 4-iodo isomers. nih.govnih.gov This highlights the ability to control the site of iodination by choosing between a deprotonation/trapping pathway and an electrophilic substitution pathway.

Byproduct Formation:

Byproducts can arise from several pathways. During electrophilic iodination, if the pyrazole substrate contains other reactive functional groups, these may also react. For example, the iodination of a pyrazole bearing a p-anisyl group with CAN/I₂ can lead to simultaneous iodination of the electron-rich anisyl ring. nih.gov In some cases, unexpected products can form, such as the formation of a nitro analogue as the major product during the attempted iodination of a methoxy-substituted pyrazole under certain conditions. nih.gov

In cross-coupling reactions, potential byproducts can include homocoupling products of the starting materials and products arising from side reactions of functional groups on the coupling partners. The efficiency of the catalytic cycle is crucial; incomplete reaction or catalyst deactivation can lead to a mixture of starting materials and products.

Furthermore, the synthesis of the pyrazole ring itself can lead to regioisomeric byproducts. The condensation of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can produce a mixture of pyrazole regioisomers. nih.gov The selectivity can be influenced by factors such as the steric bulk of the substituents and the use of acid catalysis. nih.gov Increasing the amount of certain reagents, like nitrogen triiodide in some iodination procedures, can also lead to the formation of azo-bonded pyrazole dimers as a side reaction. sciforum.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

The electronic character of substituents on the pyrazole (B372694) ring significantly influences its reactivity. Theoretical studies on substituted pyrazoles have shown that electron-donating groups generally increase the basicity of the pyrazole ring, while electron-withdrawing groups increase the acidity of the N-H proton in unsubstituted pyrazoles. nih.gov In the case of 3-iodo-1,5-dimethyl-1H-pyrazole, the iodo group at the C3 position and the methyl groups at the N1 and C5 positions collectively influence the molecule's electronic landscape and, consequently, its chemical behavior.

Prediction of Reaction Mechanisms and Energy Profiles for Iodination and Derivatization

Computational methods are powerful tools for predicting the mechanisms and energy profiles of chemical reactions, such as the iodination of 1,5-dimethyl-1H-pyrazole and the subsequent derivatization of the 3-iodo product. For the iodination of pyrazoles, various iodinating agents and reaction pathways can be considered. Theoretical calculations can help identify the most likely mechanism by comparing the activation energies of different potential pathways. For example, in the iodination of 1-methylpyrazole (B151067), the rate-determining step was proposed to be the removal of a proton from an intermediate by a buffer. vt.edu

Similarly, for the derivatization of this compound, such as in palladium-catalyzed cross-coupling reactions, computational studies can model the entire catalytic cycle. organic-chemistry.orgrsc.orgnih.gov This includes the oxidative addition, transmetalation, and reductive elimination steps. By calculating the energy of each intermediate and transition state, researchers can understand the reaction kinetics and selectivity, aiding in the optimization of reaction conditions for synthesizing new derivatives.

Theoretical Examination of Tautomerism and Conformational Preferences in Iodinated Pyrazoles

Tautomerism is a key feature of many pyrazole derivatives, and computational studies provide significant insights into the relative stabilities of different tautomers. nih.govresearchgate.netmdpi.comresearchgate.net For N-unsubstituted pyrazoles, annular tautomerism involves the migration of a proton between the two nitrogen atoms. The presence of substituents can significantly influence the equilibrium between tautomers. Theoretical calculations, often at the MP2 or DFT level of theory, can accurately predict the energy differences between tautomers, helping to determine the predominant form in the gas phase or in solution. nih.govresearchgate.net

For this compound, the N-methylation prevents annular tautomerism. However, computational methods can still be used to explore conformational preferences, such as the rotation of the methyl groups. While these conformational changes are generally low-energy processes, understanding them can be important for interpreting spectroscopic data and predicting intermolecular interactions in the solid state.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For this compound, theoretical calculations can predict its ¹H and ¹³C NMR chemical shifts, as well as its infrared (IR) vibrational frequencies. mdpi.comresearchgate.net

DFT calculations have been shown to provide good agreement with experimental NMR data for pyrazole derivatives. mdpi.com However, discrepancies can arise due to factors like solvent effects and the limitations of the computational model in perfectly representing the experimental conditions. mdpi.com Similarly, calculated IR spectra can aid in the assignment of experimental vibrational bands. researchgate.net For instance, a study on 4-halogenated-1H-pyrazoles demonstrated the utility of DFT calculations in interpreting their IR and NMR spectra. mdpi.com While specific calculations for this compound are not detailed in the provided results, the general applicability of these methods is well-established for this class of compounds.

Advanced Spectroscopic and Structural Characterization Techniques for 3 Iodo 1,5 Dimethyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-iodo-1,5-dimethyl-1H-pyrazole and its analogs.

¹H NMR, ¹³C NMR, and ¹⁵N NMR Chemical Shift Analysis

Proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR spectroscopy provide fundamental information about the chemical environment of the nuclei within the molecule.

¹H NMR: The proton NMR spectrum of a related compound, 3-iodo-1,4-dimethyl-1H-pyrazole, shows characteristic signals for the methyl groups and the pyrazole (B372694) ring proton. The N-methyl group (N-CH₃) appears as a singlet around δ 3.75 ppm, while the C-methyl group (C-CH₃) resonates at approximately δ 2.34 ppm. The proton on the pyrazole ring (pyrazole-H) is observed as a singlet at δ 7.12 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. For 3-iodo-1,4-dimethyl-1H-pyrazole, the N-methyl carbon (N-CH₃) signal is found at δ 40.1 ppm, and the C-methyl carbon (CH₃) is at δ 14.7 ppm. The carbon atom bonded to iodine (C-I) resonates at approximately δ 148.9 ppm, and the C=N carbon appears around δ 152.4 ppm. In other pyrazole derivatives, the carbon atoms of the pyrazole ring are readily identifiable and are in good agreement with previously reported data. researchgate.net

¹⁵N NMR: While less common, ¹⁵N NMR can offer direct insight into the electronic structure of the nitrogen atoms within the pyrazole ring. nih.gov The chemical shifts of the nitrogen nuclei are sensitive to substitution patterns and intermolecular interactions. nih.govipb.pt

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a 3-Iodo-1,4-dimethyl-1H-pyrazole.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH₃ | 3.75 (s) | 40.1 |

| C-CH₃ | 2.34 (s) | 14.7 |

| Pyrazole-H | 7.12 (s) | - |

| C-I | - | 148.9 |

| C=N | - | 152.4 |

(s = singlet)

Application of Advanced 2D NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY) for Structural Elucidation

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning complex structures and establishing connectivity between atoms. princeton.eduslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to one another. youtube.come-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing a map of C-H one-bond connectivities. ipb.ptprinceton.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-4 bond) correlations between protons and carbons. This helps to piece together different fragments of the molecule, such as connecting substituents to the pyrazole core. ipb.ptprinceton.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is vital for determining stereochemistry and the through-space proximity of different functional groups. ipb.ptyoutube.com

These advanced techniques, often used in combination, allow for the complete and detailed structural elucidation of novel this compound derivatives. ipb.ptslideshare.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. nih.gov For this compound and its derivatives, MS provides crucial confirmation of their identity.

The mass spectrum of a related compound, 3,5-dimethyl-1H-pyrazole-1-carbothioamide, has been reported, illustrating the fragmentation patterns that can be expected for pyrazole-based structures. researchgate.net In the case of 3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde, the predicted monoisotopic mass is 249.96031 Da. uni.lu High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the elemental composition of the molecule. arkat-usa.org

Table 2: Predicted m/z Values for Adducts of 3-Iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 250.96759 |

| [M+Na]⁺ | 272.94953 |

| [M-H]⁻ | 248.95303 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. slideshare.net It is a valuable tool for identifying the presence of specific functional groups. vscht.czlibretexts.org

For a pyrazole derivative like 3-iodo-1,4-dimethyl-1H-pyrazole, characteristic IR absorption bands would be expected for C-H stretching and bending, C=N stretching, and C-I stretching. For instance, the C=N stretching vibration is typically observed in the range of 1600-1500 cm⁻¹. jocpr.com The C-I stretching frequency generally appears in the far-infrared region, typically below 600 cm⁻¹. The IR spectrum of 3-iodo-1,4-dimethyl-1H-pyrazole shows a characteristic C=N stretch at 1541 cm⁻¹ and a C-I stretch at 1302 cm⁻¹.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides precise bond lengths, bond angles, and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. youtube.com The absorption maxima (λ_max) and molar absorptivity (ε) provide information about the electronic structure and conjugation within the molecule.

The electronic spectra of pyrazole derivatives are characterized by π → π* and n → π* transitions. youtube.com The position and intensity of these absorption bands are influenced by the substituents on the pyrazole ring and the solvent. For instance, the introduction of an iodo group and methyl groups will affect the energy levels of the molecular orbitals and thus shift the absorption maxima. While specific UV-Vis data for this compound is not detailed in the provided search results, the general principles of electronic spectroscopy are applicable. libretexts.orgyoutube.com

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical compounds. It provides quantitative information on the elemental composition of a substance, which is crucial for verifying its empirical formula. For novel compounds such as this compound and its derivatives, this analytical method is indispensable for confirming that the synthesized product has the expected atomic composition, thereby validating the synthetic route.

Detailed Research Findings

The empirical formula of this compound is established as C₅H₇IN₂. The theoretical elemental composition derived from this formula provides a benchmark against which experimental results are compared. The molecular weight of this compound is 222.03 g/mol .

The expected mass percentages for each element in this compound are detailed below.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 5 | 60.05 | 27.05% |

| Hydrogen | H | 1.01 | 7 | 7.07 | 3.18% |

| Iodine | I | 126.90 | 1 | 126.90 | 57.15% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 12.62% |

| Total | 222.04 | 100.00% |

Note: Values are calculated based on standard atomic weights and may be subject to minor variations due to rounding.

In typical research practice, the synthesized compound is analyzed using an elemental analyzer, and the experimentally determined mass percentages of carbon, hydrogen, and nitrogen are reported. The percentage of iodine is often determined by difference or through specific halogen analysis methods. A close agreement, generally within ±0.4%, between the experimental and calculated values is considered a confirmation of the compound's empirical formula and purity.

For illustrative purposes, the elemental analysis data for a related brominated dimethylpyrazole derivative, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-5-(bromomethyl)-4,5-dihydrothiazole (C₉H₁₂Br₂N₄S), is presented as found in the literature. This demonstrates the standard format for reporting such data.

Table 2: Illustrative Elemental Analysis Data for a Related Brominated Pyrazole Derivative

| Element | Calculated (%) | Found (%) |

| C | 39.81 | 39.43 |

| H | 4.76 | 4.41 |

| N | 15.52 | 15.33 |

Source: Data adapted from a study on brominated dimethylpyrazole derivatives for illustrative purposes. mdpi.com

The congruence between the calculated and experimentally found values in such studies provides the necessary evidence to confirm the structure and purity of the synthesized heterocyclic compounds.

Applications of 3 Iodo 1,5 Dimethyl 1h Pyrazole As a Building Block in Complex Chemical Syntheses

Utilization in the Synthesis of Diversely Functionalized Pyrazole (B372694) Derivatives

3-Iodo-1,5-dimethyl-1H-pyrazole is a versatile reagent in the synthesis of a wide array of functionalized pyrazole derivatives. The iodine atom at the 3-position serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse substituents onto the pyrazole core. This has proven to be a valuable strategy for creating libraries of novel compounds with potential applications in medicinal chemistry and materials science. arkat-usa.orgumich.edu

One of the most prominent applications is in palladium-catalyzed cross-coupling reactions. arkat-usa.org For instance, the Sonogashira coupling of this compound with terminal alkynes provides access to 3-alkynyl-1,5-dimethyl-1H-pyrazoles. arkat-usa.orgumich.eduresearchgate.net These reactions are typically carried out in the presence of a palladium catalyst, such as PdCl2(PPh3)2, a copper(I) co-catalyst, and a base like triethylamine (B128534) in a solvent such as DMF. tandfonline.com This methodology has been successfully employed to synthesize various 3-(phenylethynyl)-1H-pyrazole derivatives. arkat-usa.orgresearchgate.net

Similarly, the Suzuki-Miyaura coupling reaction allows for the introduction of aryl and heteroaryl groups at the 3-position. nih.govrsc.org This reaction involves the coupling of the iodo-pyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govrsc.org This approach has been utilized to synthesize a range of 3-aryl-1,5-dimethyl-1H-pyrazoles, which are important scaffolds in drug discovery. nih.gov

Furthermore, the Buchwald-Hartwig amination provides a route to 3-amino-1,5-dimethyl-1H-pyrazoles. wikipedia.orgnih.gov This palladium-catalyzed reaction couples the iodo-pyrazole with various primary and secondary amines. wikipedia.orgnih.gov The development of specialized ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines under milder conditions. wikipedia.org

The following table summarizes the utility of this compound in generating diverse pyrazole derivatives through various coupling reactions.

| Coupling Reaction | Reagent | Catalyst System | Product Type |

| Sonogashira Coupling | Terminal Alkynes | PdCl2(PPh3)2/CuI/Et3N | 3-Alkynyl-1,5-dimethyl-1H-pyrazoles |

| Suzuki-Miyaura Coupling | Boronic Acids/Esters | Palladium Catalyst/Base | 3-Aryl/Heteroaryl-1,5-dimethyl-1H-pyrazoles |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Palladium Catalyst/Ligand/Base | 3-Amino-1,5-dimethyl-1H-pyrazoles |

Role in the Construction of Fused and Bridged Heterocyclic Systems

The reactivity of this compound extends beyond simple functionalization, playing a crucial role as a key intermediate in the synthesis of more complex fused and bridged heterocyclic systems. The strategic placement of the iodo group allows for intramolecular cyclization reactions, leading to the formation of novel polycyclic scaffolds.

For example, 3-iodo-1H-pyrazole derivatives have been utilized as precursors for the synthesis of thieno[2,3-c]pyrazoles. tandfonline.com The initial Sonogashira coupling of a 5-chloro-4-iodopyrazole with phenylacetylene (B144264), followed by cyclization with sodium sulfide, demonstrates a pathway to these fused systems. tandfonline.com While this example doesn't directly use this compound, the principle can be extended to appropriately substituted derivatives.

Furthermore, intramolecular cyclization of 2-formylhetarylacetylenes, which can be synthesized from iodopyrazoles, can lead to various fused heterocycles. umich.eduresearchgate.net The structure of the resulting product is often dependent on the specific reaction conditions and the nature of the starting materials. umich.eduresearchgate.net These reactions highlight the potential of this compound as a building block for constructing diverse heterocyclic frameworks. Pyrazolo[3,4-c]pyridines and bis(pyrazolo[4,3-d] arkat-usa.orgumich.edudiazepinones) are other examples of fused systems that can be accessed from substituted pyrazole intermediates. arkat-usa.orgumich.edu

Application as Ligands or Precursors for Ligands in Transition Metal-Catalyzed Reactions

Pyrazole derivatives are well-recognized for their ability to act as ligands in transition metal catalysis. arkat-usa.orgumich.edu The nitrogen atoms of the pyrazole ring can coordinate to metal centers, influencing the catalytic activity and selectivity of the complex. This compound and its derivatives serve as valuable precursors for the synthesis of such ligands. nih.gov

The functionalization of the 3-position of the pyrazole ring, as discussed previously, allows for the introduction of various coordinating groups. This enables the fine-tuning of the electronic and steric properties of the resulting ligand, which is crucial for optimizing catalytic performance. For example, the introduction of phosphine (B1218219) or amine moieties can lead to bidentate or pincer-type ligands with applications in a wide range of catalytic transformations.

The coordination chemistry of pyrazole-based ligands with various transition metals, including palladium, copper, zinc, and cadmium, has been investigated. nih.govcapes.gov.br For instance, dichlorido(3,5-dimethyl-1H-pyrazole)[(3,5-dimethyl-1H-pyrazol-1-yl)(o-tolyl)methanone]palladium(II) is a documented palladium complex where the pyrazole moiety is directly coordinated to the metal center. nih.gov The synthesis of such complexes underscores the importance of pyrazole derivatives as ligands in the development of new catalysts. chemscene.com

Precursor for Other Advanced Organic Transformations Beyond Direct Derivatization

The synthetic utility of this compound is not limited to direct derivatization at the 3-position. The iodo group can be transformed into other functional groups, which can then participate in a variety of advanced organic transformations.

For instance, the iodo group can be converted to a lithium or Grignard reagent through metal-halogen exchange. researchgate.netnih.gov These organometallic intermediates can then react with a wide range of electrophiles to introduce new functional groups. For example, treatment of an N-protected 3-iodopyrazole with n-butyllithium followed by quenching with elemental iodine can lead to the formation of di-iodinated pyrazoles. nih.gov Similarly, reaction with aldehydes or ketones can introduce hydroxylated side chains.

Furthermore, the iodo-pyrazole can undergo iodine-promoted cascade reactions. For example, an iodine-promoted cascade imination/halogenation/cyclization/ring contraction reaction has been developed for the synthesis of 3,4-dicarbonyl-substituted pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. rsc.org This highlights the role of iodine in facilitating complex multi-step transformations leading to highly functionalized pyrazole products.

Future Research Directions and Emerging Trends

Development of More Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the development of synthetic routes for heterocyclic compounds like pyrazoles. nih.gov Future research will undoubtedly focus on creating more environmentally benign and sustainable methods for the synthesis of 3-iodo-1,5-dimethyl-1H-pyrazole and its derivatives.

Key areas of exploration in this domain include:

Microwave-Assisted Synthesis: This technique has shown promise in accelerating reaction rates and reducing energy consumption in the synthesis of various pyrazole (B372694) derivatives. mdpi.comgsconlinepress.com Applying microwave irradiation to the synthesis of this compound could lead to shorter reaction times and improved yields.

Ultrasonic-Assisted Synthesis: Similar to microwave technology, ultrasound can enhance reaction rates and yields, offering a green alternative to conventional heating methods. nih.gov

Solvent-Free Reactions: The elimination of volatile and often hazardous organic solvents is a cornerstone of green chemistry. tandfonline.com Research into solid-state or solvent-free reaction conditions for the synthesis and derivatization of this compound is a critical future direction.

Use of Greener Solvents: When solvents are necessary, the focus is shifting towards environmentally friendly options like water or ethanol-water mixtures. gsconlinepress.comnih.gov

A comparative analysis of traditional versus green synthetic approaches for pyrazole synthesis highlights the potential for significant environmental and economic benefits.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Traditional Heating | Often involves high temperatures, long reaction times, and organic solvents. | Well-established procedures. |

| Microwave-Assisted | Rapid heating, shorter reaction times, often improved yields. mdpi.comgsconlinepress.com | Increased efficiency and reduced energy consumption. |

| Ultrasonic-Assisted | Enhanced reaction rates and yields through cavitation. nih.gov | Energy-efficient and can promote novel reactivity. |

| Solvent-Free | Reactions are conducted in the absence of a solvent. tandfonline.com | Reduced waste, cost, and environmental impact. |

| Green Solvents | Utilizes environmentally benign solvents like water or ethanol (B145695). gsconlinepress.comnih.gov | Improved safety and sustainability profile. |

Exploration of Novel Catalytic Systems for Enhanced Derivatization Selectivity

The iodine atom at the 3-position of the pyrazole ring is a key functional handle for further molecular elaboration through various cross-coupling reactions. researchgate.net Future research will focus on developing novel catalytic systems to enhance the selectivity of these derivatization reactions.

Palladium-catalyzed reactions, such as the Sonogashira cross-coupling, have already been successfully employed for the modification of iodo-pyrazole derivatives. researchgate.netarkat-usa.org However, the quest for more efficient, selective, and versatile catalysts is ongoing. The development of catalysts that can operate under milder conditions, with lower catalyst loadings, and tolerate a wider range of functional groups will be a significant area of investigation. This includes the exploration of catalysts based on other transition metals and the design of sophisticated ligands to fine-tune reactivity and selectivity. mdpi.com

Integration of Advanced Material Science Applications with this compound Scaffolds

The inherent properties of the pyrazole scaffold, combined with the versatility introduced by the iodo-substituent, make this compound an attractive platform for the development of advanced materials. researchgate.net Pyrazole derivatives are already being explored for their potential in various material science applications, and future research is expected to build upon this foundation.

Potential areas of application include:

Organic Light-Emitting Diodes (OLEDs): The photophysical properties of pyrazole-based compounds make them candidates for use in OLEDs. arkat-usa.org

Fungicides: Difluoromethyl-substituted pyrazoles are valuable in the agricultural sector as fungicides. nih.gov

Coordination Chemistry: Pyrazole derivatives serve as ligands for transition metals, leading to the formation of complexes with interesting catalytic and material properties. wikipedia.orgresearchgate.net

The ability to functionalize the this compound core will allow for the tuning of its electronic and photophysical properties, paving the way for its integration into a new generation of smart materials and devices.

Deepening the Understanding of Structure-Reactivity Relationships through Synergistic Experimental and Computational Approaches

A comprehensive understanding of the relationship between the structure of this compound and its reactivity is crucial for its rational application in synthesis and materials science. Future research will increasingly rely on a synergistic approach that combines experimental investigations with computational modeling.

Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic properties, reactivity, and reaction mechanisms of pyrazole derivatives. nih.gov By calculating parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's susceptibility to electrophilic and nucleophilic attack. nih.gov This theoretical understanding can guide the design of new experiments and the development of more efficient synthetic strategies.

The integration of experimental data with computational predictions will lead to a more profound understanding of the factors governing the reactivity and selectivity of this compound, accelerating the discovery of its novel applications.

常见问题

Basic: What are the most reliable methods for synthesizing 3-iodo-1,5-dimethyl-1H-pyrazole, and how can reaction conditions be optimized to improve yield?

Answer:

The synthesis typically involves iodination of a pre-functionalized pyrazole core. A common approach is electrophilic substitution using iodine sources like N-iodosuccinimide (NIS) in the presence of an acid catalyst. For optimization:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance iodine incorporation .

- Temperature control : Reactions at 50–60°C minimize side products while ensuring complete substitution .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves regioselectivity .

Validation via LC-MS or H NMR ensures purity (>95%) .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how are data interpreted?

Answer:

- NMR spectroscopy : H and C NMR identify substitution patterns (e.g., methyl groups at positions 1 and 5, iodine at position 3). I NMR (if accessible) confirms iodine coordination .

- X-ray crystallography : SHELXL refines crystal structures, resolving bond lengths (e.g., C–I ≈ 2.10 Å) and angles. ORTEP-3 visualizes thermal ellipsoids and molecular packing .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (MW: 236.06 g/mol) and isotopic patterns .

Advanced: How can computational methods predict the reactivity or biological activity of this compound derivatives?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, iodine’s σ-hole enhances halogen bonding in biological targets .

- Molecular docking : Screens against protein databases (e.g., HCV NS5B polymerase) to assess binding affinity. Pyrazole derivatives show potential as kinase inhibitors .

- MD simulations : Evaluate stability of ligand-protein complexes over nanosecond timescales .

Advanced: What strategies resolve contradictions in crystallographic data, such as disorder in the iodine substituent?

Answer:

- Refinement tools : SHELXL’s PART instruction models disorder, while TWIN commands address twinning artifacts .

- High-resolution data : Collect diffraction data at <0.8 Å resolution to resolve iodine’s anisotropic displacement parameters .

- Validation software : CheckCIF (IUCr) flags outliers in bond distances/angles, guiding manual adjustments .

Advanced: How does the iodine atom’s electronic environment influence cross-coupling reactivity compared to halogenated analogs?

Answer:

- Polarizability : Iodine’s large atomic radius enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), but may reduce stability under harsh conditions .

- Comparative studies : Bromo/chloro analogs show faster coupling kinetics, but iodine’s leaving-group ability favors nucleophilic substitution .

- DFT analysis : Electron-withdrawing methyl groups at positions 1 and 5 modulate iodine’s electrophilicity .

Basic: What are key considerations in designing stability studies for this compound under environmental conditions?

Answer:

- Light sensitivity : Store in amber vials; monitor degradation via UV-Vis at 270 nm (iodine’s absorbance band) .

- Humidity control : Use Karl Fischer titration to track hygroscopicity; silica gel desiccants prevent hydrolysis .

- Thermal stability : TGA/DSC analysis identifies decomposition thresholds (>150°C) .

Advanced: How can systematic modification of methyl and iodine substituents enhance bioactivity in SAR studies?

Answer:

- Substituent variation : Replace iodine with bioisosteres (e.g., CF) to improve metabolic stability. Methyl groups at 1/5 positions increase lipophilicity (logP ≈ 2.5) .

- Microwave synthesis : Rapidly generate derivatives (e.g., 3-iodo-1,5-diethyl analogs) for high-throughput screening .

- In vitro assays : Test against cancer cell lines (e.g., MCF-7) to correlate substituent effects with IC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。